Beclomethasone dipropionate

Overview

Description

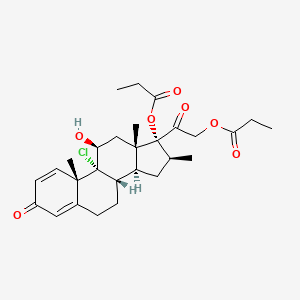

Beclomethasone dipropionate is a synthetic corticosteroid used primarily as an anti-inflammatory and immunosuppressant agent. It is commonly administered via inhalation for the prophylaxis of asthma attacks, as well as through nasal sprays for allergic rhinitis and topical formulations for various dermatoses . This compound is a prodrug that is converted into its active form, beclomethasone 17-monopropionate, upon administration .

Mechanism of Action

Target of Action

Beclomethasone dipropionate is a prodrug of an active metabolite, beclomethasone 17-monopropionate (17-BMP) . The primary target of 17-BMP is the glucocorticoid receptor . This receptor mediates the therapeutic action of this compound .

Mode of Action

Upon administration, this compound is rapidly converted into 17-BMP . 17-BMP binds to the glucocorticoid receptor with a binding affinity approximately 13 times that of the parent compound . This interaction leads to anti-inflammatory actions .

Biochemical Pathways

It is known that the activation of the glucocorticoid receptor by 17-bmp leads to anti-inflammatory effects . This is likely achieved through the inhibition of inflammatory cells and the suppression of the release of inflammatory mediators .

Pharmacokinetics

This compound is rapidly converted to 17-BMP upon administration . The absolute bioavailability of inhaled this compound is 2%, while that of the active metabolite 17-BMP is 62% for inhaled dosing . The elimination half-life of 17-BMP is 2.7 hours . It is primarily excreted via the biliary route (60%) and renal route (12%) .

Result of Action

The result of this compound action is a reduction in symptoms of various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses . It achieves this by inhibiting certain cells in the lungs and breathing passages from releasing substances that cause asthma symptoms .

Biochemical Analysis

Biochemical Properties

Beclomethasone dipropionate interacts with the glucocorticoid receptor . The active metabolite, 17-BMP, has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor which is approximately 13 times that of dexamethasone and 25 times that of this compound . Upon binding of the ligand, the glucocorticoid receptors dimerize and translocate into the nucleus, where they subsequently bind to glucocorticoid response elements (GRE) on glucocorticoid-responsive genes, leading to changes in transcription .

Cellular Effects

This compound works by attenuating the inflammatory responses associated with asthma, allergic rhinitis, nasal polyps, and corticosteroid-responsive dermatoses . It suppresses the actions of inflammatory cells, such as mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils .

Temporal Effects in Laboratory Settings

It is known that this compound is rapidly converted to its active metabolite, 17-BMP, upon administration .

Dosage Effects in Animal Models

It is known that this compound is used for the treatment of recurrent airway obstruction (RAO) in horses .

Metabolic Pathways

This compound is metabolized by esterase enzymes found in most tissues to its active metabolite, 17-BMP . This conversion is rapid and extensive .

Transport and Distribution

This compound is rapidly absorbed through the lungs; prior to absorption there is extensive conversion to its active metabolite beclometasone-17-monopropionate via esterase enzymes that are found in most tissues .

Subcellular Localization

It is known that upon binding to the glucocorticoid receptor, the glucocorticoid receptor-glucocorticoid complex translocates into the nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of beclomethasone dipropionate involves multiple steps:

Initial Reaction:

Intermediate Formation: Aluminum trichloride is added to the intermediate, followed by the addition of another organic solvent to obtain a second intermediate (Formula II).

Propionylation: A catalyst and propionylation reagent are added to the second intermediate to form a third intermediate (Formula III).

Final Product: Hydrochloric acid is added to the third intermediate, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes strict control of reaction conditions, purification steps, and quality assurance to ensure the consistency and efficacy of the final product .

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis to form its active metabolite, beclomethasone 17-monopropionate.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its therapeutic use.

Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Typically involves water or aqueous solutions under mild conditions.

Oxidation: Can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products:

Hydrolysis: Beclomethasone 17-monopropionate.

Oxidation and Reduction: Various oxidized or reduced derivatives of the parent compound.

Scientific Research Applications

Beclomethasone dipropionate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study corticosteroid chemistry and reactions.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: Extensively used in clinical trials for asthma, allergic rhinitis, and inflammatory skin conditions.

Comparison with Similar Compounds

- Fluticasone propionate

- Budesonide

- Triamcinolone acetonide

Comparison:

- Potency: Beclomethasone dipropionate is less potent than fluticasone propionate but more potent than budesonide .

- Side Effects: It has a favorable safety profile with fewer systemic side effects compared to other corticosteroids .

- Duration of Action: this compound has a longer duration of action when administered intranasally compared to dexamethasone and prednisolone .

Properties

Key on ui mechanism of action |

Beclomethasone dipropionate is a corticosteroid and prodrug that is rapidly activated by hydrolysis to the active monoester, 17 monopropionate (17-BMP), which mediates anti-inflammatory actions. 17-BMP has been shown _in vitro_ to exhibit a binding affinity for the human glucocorticoid receptor which is approximately 13 times that of dexamethasone and 25 times that of beclomethasone dipropionate. Upon binding of the ligand, the glucocorticoid receptors dimerize and translocate into the nucleus, where they subsequently bind to glucocorticoid response elements (GRE) on glucocorticoid-responsive genes, leading to changes in transcription. There are several proposed mechanisms for the anti-inflammatory action of corticosteroids. Corticosteroids may work by increasing the transcription of genes coding for anti-inflammatory proteins, including lipocortin-1 and interleukin-10. Corticosteroids were also shown to inhibit the expression of multiple genes that encode pro-inflammatory factors, such as cytokines, chemokines, and adhesion molecules, that are activated during the chronic inflammatory process. This is thought to be due to the direct inhibitory interaction between activated glucocorticoid receptors and activated pro-inflammatory transcription factors, such as nuclear factor-kappa B and activator protein-1. Chronic inflammation is often characterized by enhanced expression of these transcription factors that bind to and activate coactivator molecules, which then acetylate core histones to switch on gene transcription to further amplify the inflammatory process. Corticosteroids suppress the multiple inflammatory gene expression by promoting histone deacetylation, resulting in tighter coiling of DNA and reduced access of transcription factors to their binding sites. |

|---|---|

CAS No. |

5534-09-8 |

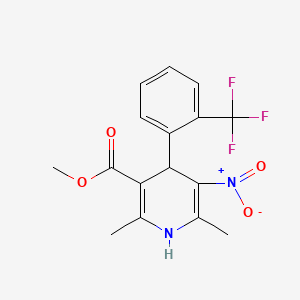

Molecular Formula |

C28H37ClO7 |

Molecular Weight |

521.0 g/mol |

IUPAC Name |

[2-[(9R,10S,13S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |

InChI |

InChI=1S/C28H37ClO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16?,19?,20?,21?,25-,26-,27-,28-/m0/s1 |

InChI Key |

KUVIULQEHSCUHY-YACRWRLYSA-N |

SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1(C(CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)OC(=O)CC |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC |

Appearance |

White to off-white crystalline powder. |

melting_point |

208-210 |

Key on ui other cas no. |

5534-09-8 |

physical_description |

Solid |

Pictograms |

Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

2.08e-03 g/L |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aerobec AeroBec Forte Aldecin Apo-Beclomethasone Ascocortonyl Asmabec Clickhaler Beclamet Beclazone Beclazone Easy Breathe Beclo Asma Beclo AZU Beclocort Becloforte Beclomet Beclometasone Beclomethasone Beclomethasone Dipropionate Beclorhinol Becloturmant Beclovent becodisk Becodisks Beconase Beconase AQ Becotide Bemedrex Easyhaler Bronchocort Dipropionate, Beclomethasone Ecobec Filair Filair Forte Junik Nasobec Aqueous Prolair Propaderm Qvar Respocort Sanasthmax Sanasthmyl Vancenase Vanceril Ventolair Viarin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does beclomethasone dipropionate exert its anti-inflammatory effects?

A1: this compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor in the cytoplasm. [] This complex then translocates to the nucleus, where it interacts with DNA to regulate the transcription of various genes. [] This results in the inhibition of inflammatory mediators, such as cytokines and chemokines, and the recruitment of inflammatory cells. [, ]

Q2: Does BDP affect bronchial hyperresponsiveness?

A2: Yes, studies show that BDP improves bronchial hyperresponsiveness, as demonstrated by increased PC20 values in histamine challenge tests. This improvement is comparable to that observed with twice the dose of another inhaled corticosteroid, this compound. []

Q3: Does BDP affect the expression of adhesion molecules involved in inflammation?

A3: Research indicates that BDP can downregulate the expression of P-selectin and ICAM-1, which are adhesion molecules involved in the inflammatory process in ulcerative colitis. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C28H37ClO7, and its molecular weight is 521.05 g/mol. (Please refer to chemical databases for verification.)

Q5: Is there spectroscopic data available for BDP?

A5: While the provided research articles do not explicitly delve into spectroscopic data, FTIR studies have been conducted to investigate the interaction between BDP and polymers used in tablet formulations. [] These studies confirmed the absence of chemical interactions between drug and excipients.

Q6: How does the formulation of BDP affect its stability and delivery?

A6: Different formulations of BDP, such as dry powder inhalers (DPI) and hydrofluoroalkane (HFA)-based metered dose inhalers (MDI), have been developed. [, ] The choice of carrier and excipients in these formulations can influence particle size distribution, fine particle mass, and ultimately, drug delivery to the lungs. []

Q7: What is known about the pharmacokinetics of this compound?

A7: BDP undergoes extensive first-pass metabolism in the liver, leading to low systemic bioavailability. [, ] This characteristic is attributed to its high lipophilicity and affinity for metabolizing enzymes. Studies have investigated the steady-state pharmacokinetics of BDP, demonstrating that despite chronic use, the drug exhibits a relatively short half-life. []

Q8: Can BDP affect blood glucose and lipid metabolism?

A8: Research suggests that high doses of inhaled BDP may influence carbohydrate and lipid metabolism in healthy individuals. One study reported a significant increase in fasting serum insulin and cholesterol levels after four weeks of treatment with 500 mcg BDP twice daily. []

Q9: What are the potential systemic effects of high-dose inhaled BDP?

A9: While generally considered safe, high doses of inhaled BDP can potentially impact the hypothalamic-pituitary-adrenal (HPA) axis, bone metabolism, and circulating leukocytes. [] Research suggests that attaching a spacer device, such as a Volumatic, can help reduce these systemic effects by minimizing oropharyngeal deposition and subsequent swallowing of the drug. []

Q10: Are there any long-term effects associated with BDP use?

A10: Long-term use of inhaled corticosteroids, including BDP, has raised concerns about potential effects on bone mineral density, particularly in children. [] While research in this area is ongoing, some studies suggest that regular monitoring of bone health may be warranted, especially in patients receiving high doses or prolonged treatment.

Q11: What strategies can be employed to improve the delivery of BDP to the lungs?

A11: Particle size plays a crucial role in determining lung deposition of inhaled medications. Research has focused on developing formulations that optimize fine particle delivery, such as the use of extra-fine particle hydroalkane pressurized metered dose inhalers (pMDI) and the incorporation of spacer devices with traditional MDIs. [, ]

Q12: What are the advantages of using a breath-activated inhaler like the Autohaler for delivering BDP?

A12: Breath-activated inhalers like the Autohaler can improve patient coordination and drug delivery compared to traditional MDIs. A study comparing the two delivery methods for BDP found equivalent clinical efficacy, suggesting that the Autohaler can be a valuable alternative for patients who struggle with coordination. []

Q13: How does BDP compare to other corticosteroids used to treat similar conditions?

A13: Several studies have compared the efficacy and safety of BDP to other inhaled corticosteroids, such as budesonide, fluticasone propionate, and tixocortol pivalate. [, , , , ] Results vary depending on the specific drug, dosage, and outcome measures used. For instance, one study found fluticasone propionate to be more effective than BDP at the same dose in improving lung function, while another study reported similar efficacy between BDP and budesonide in terms of asthma control. [, ]

Q14: Are there any non-steroidal alternatives to BDP for treating asthma?

A14: Yes, nedocromil sodium, a mast cell stabilizer, has been investigated as a potential alternative to inhaled corticosteroids in asthma management. A comparative study found nedocromil sodium to be comparable to BDP in improving lung function and reducing asthma symptoms. []

Q15: Are there any biomarkers for monitoring BDP efficacy or predicting treatment response?

A15: While the provided articles do not extensively explore specific biomarkers, research on biomarkers for asthma control and corticosteroid response is ongoing. For example, blood eosinophil counts and fractional exhaled nitric oxide (FeNO) levels have been investigated as potential markers for monitoring treatment response. Further research is needed to identify reliable biomarkers for personalized BDP therapy.

Q16: What are the implications of drug-metabolizing enzyme interactions with BDP?

A16: BDP is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4. [] Co-administration with drugs that induce or inhibit CYP3A4 can alter BDP serum concentrations, potentially leading to reduced efficacy or increased risk of side effects. Further research is needed to fully understand the clinical implications of these interactions and develop strategies for their management.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid](/img/structure/B1667822.png)

![4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid](/img/structure/B1667826.png)

![(5E)-5-[(E)-3-[4-(Dimethylamino)phenyl]prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1667835.png)

![[2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt](/img/structure/B1667841.png)